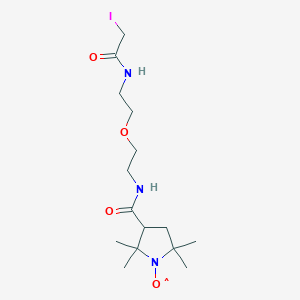![molecular formula C5H9NO4 B13821269 Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)
Glutamic acid,l-,[3h(g)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamic acid, l-, [3h(g)] is a radiolabeled form of the amino acid glutamic acid. It is commonly used in scientific research to study various biochemical processes, including neurotransmission and metabolism. The radiolabeling with tritium ([3h]) allows researchers to track the compound within biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid, l-, [3h(g)] typically involves the incorporation of tritium into the glutamic acid molecule. One common method is the regioselective tritiation of monomethyl succinate, followed by a two-step selective conversion of its free acid function into an aldehyde, and its subsequent conversion by the Strecker reaction into the corresponding α-aminonitrile and hence to the target tritiated glutamate .
Industrial Production Methods
Industrial production of glutamic acid, l-, [3h(g)] is often achieved through microbial fermentation. Corynebacterium glutamicum is a commonly used microorganism for this purpose. The fermentation process involves the optimization of various conditions, such as the concentration of sugar and malonic acid, to enhance the production yield .
Analyse Des Réactions Chimiques
Types of Reactions
Glutamic acid, l-, [3h(g)] undergoes various chemical reactions, including:
Oxidation: Glutamic acid can be oxidized to form α-ketoglutarate.
Reduction: It can be reduced to form glutamate.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: α-Ketoglutarate
Reduction: Glutamate
Substitution: Various substituted glutamate derivatives
Applications De Recherche Scientifique
Glutamic acid, l-, [3h(g)] has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and metabolic pathways.
Biology: Helps in understanding neurotransmission and brain function.
Medicine: Used in research related to neurological disorders and brain metabolism.
Industry: Employed in the production of flavor enhancers and food additives
Mécanisme D'action
Glutamic acid, l-, [3h(g)] exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamine: Another amino acid that is closely related to glutamic acid and is involved in similar metabolic pathways.
L-Aspartic Acid: Shares similar excitatory neurotransmitter functions in the central nervous system.
α-Ketoglutarate: A key intermediate in the Krebs cycle and closely related to glutamic acid metabolism
Uniqueness
Glutamic acid, l-, [3h(g)] is unique due to its radiolabeling with tritium, which allows for precise tracking and study of its metabolic pathways and interactions within biological systems. This makes it an invaluable tool in biochemical and medical research.
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
149.14 g/mol |
Nom IUPAC |
(2S)-2-amino-2-tritiopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3T |
Clé InChI |
WHUUTDBJXJRKMK-BMCPPWMHSA-N |
SMILES isomérique |
[3H][C@](CCC(=O)O)(C(=O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




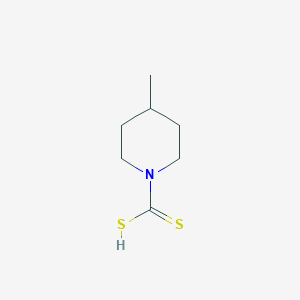
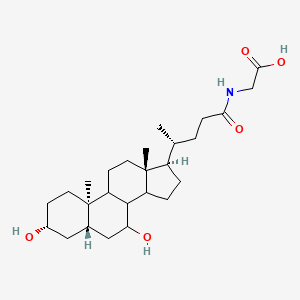

![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)
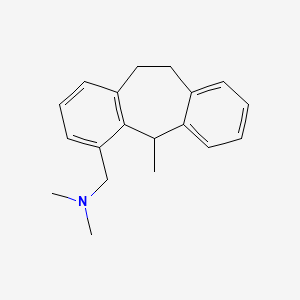
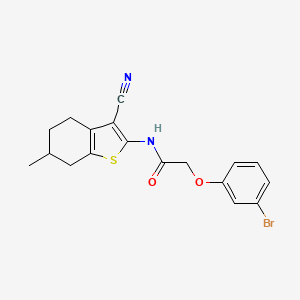

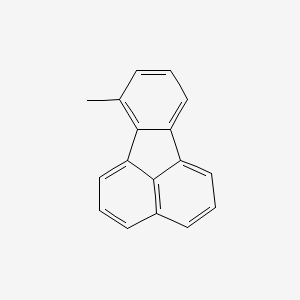
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)
